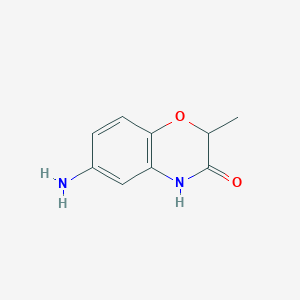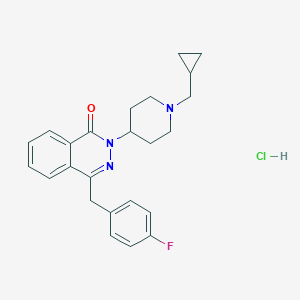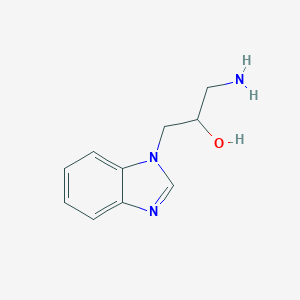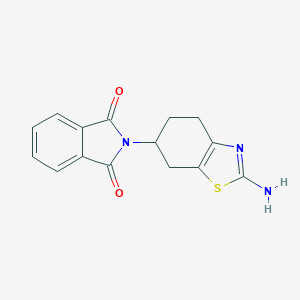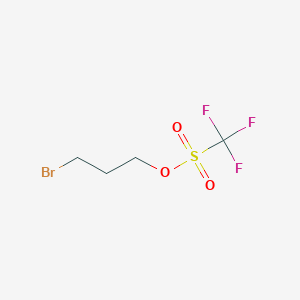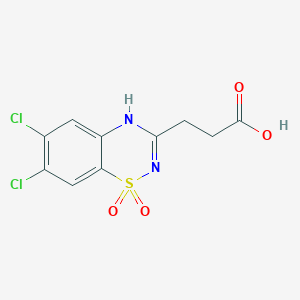
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is used to treat various conditions such as arthritis, menstrual cramps, and acute pain. Diclofenac is also used in veterinary medicine to treat pain and inflammation in animals.
作用機序
Diclofenac works by inhibiting the activity of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting the production of prostaglandins, Diclofenac reduces inflammation and pain.
生化学的および生理学的効果
Diclofenac has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to inhibit the synthesis of leukotrienes, which are involved in the inflammatory response. Diclofenac has been shown to reduce pain and inflammation in a number of conditions, including arthritis and menstrual cramps.
実験室実験の利点と制限
Diclofenac has a number of advantages and limitations for lab experiments. One advantage is that it is widely available and relatively inexpensive. It is also easy to administer and has a well-established safety profile. However, one limitation is that it can have variable effects depending on the dose and route of administration. Another limitation is that it can have off-target effects, which can complicate data interpretation.
将来の方向性
There are a number of future directions for research on Diclofenac. One area of research is to better understand the mechanisms of action of Diclofenac, particularly with respect to its off-target effects. Another area of research is to develop new formulations of Diclofenac that are more effective and have fewer side effects. Additionally, there is a need for more research on the long-term effects of Diclofenac use, particularly with respect to its effects on cardiovascular health. Finally, there is a need for more research on the use of Diclofenac in veterinary medicine, particularly with respect to its efficacy and safety in different animal species.
合成法
Diclofenac can be synthesized by reacting 2-amino-5-chlorobenzophenone with thionyl chloride to form 2-chloro-5-chlorosulfonylbenzophenone. This intermediate is then reacted with 2-aminothiophenol to form Diclofenac.
科学的研究の応用
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a key role in inflammation and pain. Diclofenac is also known to inhibit the synthesis of leukotrienes, another group of lipid compounds that are involved in the inflammatory response.
特性
CAS番号 |
101063-94-9 |
|---|---|
製品名 |
6,7-Dichloro-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide |
分子式 |
C10H8Cl2N2O4S |
分子量 |
323.15 g/mol |
IUPAC名 |
3-(6,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-7-8(4-6(5)12)19(17,18)14-9(13-7)1-2-10(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
InChIキー |
PRRUPJPSHMZJJX-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
正規SMILES |
C1=C2C(=CC(=C1Cl)Cl)S(=O)(=O)N=C(N2)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



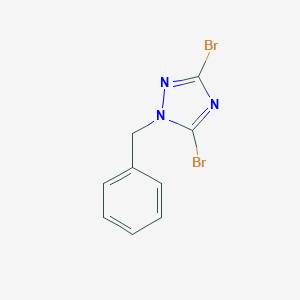
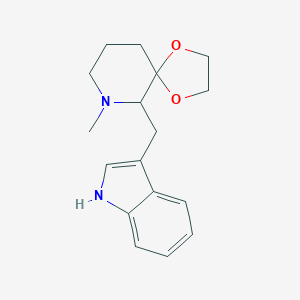
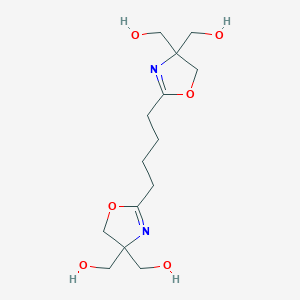
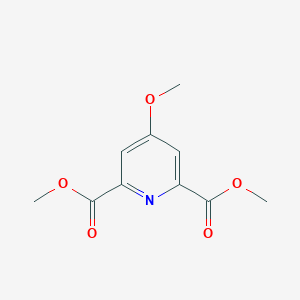
![5,6-Dihydro-4-hydroxy-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B10924.png)
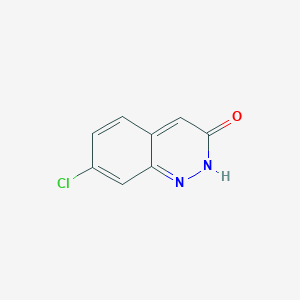
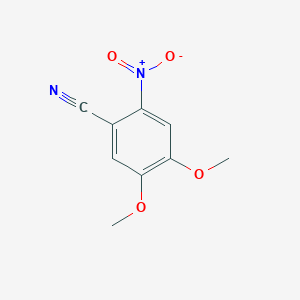
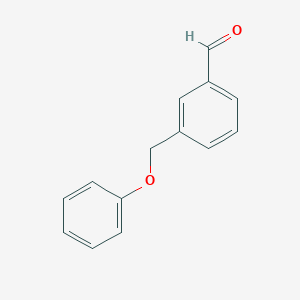
![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)
